molecular formula C17H17N3O3S2 B2662496 N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 876902-12-4

N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Katalognummer: B2662496
CAS-Nummer: 876902-12-4
Molekulargewicht: 375.46
InChI-Schlüssel: KZGQBUQPCBXVHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antibacterial Agents

Compounds containing the N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide scaffold, such as those in the thieno[2,3-d]pyrimidine series, have been investigated for their potential as antitumor and antibacterial agents. These compounds have shown promise due to their ability to inhibit key enzymes and affect cell growth in various cancer cell lines. For instance, a study by Hafez and El-Gazzar (2017) reported the potent anticancer activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives against human cancer cell lines (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Cancer Treatment

A key area of research has been the synthesis of compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. These inhibitors are being explored as potential cancer therapies. For example, Gangjee et al. (2008) synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogs as potent dual inhibitors of human TS and DHFR (Gangjee et al., 2008).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of derivatives of this compound, which can contribute to the development of new drugs with improved efficacy and safety profiles. For example, the study by Subasri et al. (2016) on the crystal structures of related compounds contributes to understanding the molecular interactions and stability of these compounds (Subasri et al., 2016).

Antimicrobial Properties

These compounds have been explored for their antimicrobial properties as well. The synthesis and evaluation of new derivatives for antimicrobial activity, as discussed by Hossan et al. (2012), highlight the potential of these compounds in combating bacterial infections (Hossan et al., 2012).

Nonlinear Optical Properties

Additionally, the nonlinear optical properties of related compounds have been investigated, suggesting potential applications in photonic and electronic devices. Dhandapani et al. (2017) explored these properties in ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, demonstrating the versatility of these compounds (Dhandapani et al., 2017).

Vascular-Targeting in Cancer Therapy

Some studies have looked into the use of these compounds as vascular-targeting agents in cancer therapy. Gold et al. (2020) synthesized and evaluated a series of thieno[2,3-d]pyrimidin-4(3H)-ones for their vascular-disrupting and anti-angiogenic activities, underscoring their potential in targeted cancer treatments (Gold et al., 2020).

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-10-6-12-16(18-9-19-17(12)25-10)24-8-15(21)20-13-7-11(22-2)4-5-14(13)23-3/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGQBUQPCBXVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.